molecular formula C15H24N4O2 B2507521 2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one CAS No. 1089575-18-7

2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one

Cat. No. B2507521
CAS RN: 1089575-18-7
M. Wt: 292.383
InChI Key: UYDBGOPAARRJFH-UHFFFAOYSA-N
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Description

The compound is a derivative of azepane and triazoloazepine. Azepanes are seven-membered heterocyclic compounds containing nitrogen. They are known to have various biological activities and are used in the synthesis of pharmaceuticals . Triazoloazepines are compounds that contain a triazole ring fused with an azepine ring. These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered azepane ring and a five-membered triazole ring. The exact structure would depend on the positions of these rings and the other groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Azepanes can undergo reactions typical of amines, such as acylation and alkylation . Triazoles can participate in various reactions including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many azepane derivatives are known to interact with biological targets such as receptors or enzymes . Similarly, triazoloazepines can have various biological activities depending on their structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis and characterization, investigation of its biological activity, and potential development as a pharmaceutical agent .

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-14(17-9-5-1-2-6-10-17)12-19-15(21)18-11-7-3-4-8-13(18)16-19/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBGOPAARRJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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